molecular formula C5H7ClO B1625726 2-Methylbut-3-enoyl chloride CAS No. 24560-24-5

2-Methylbut-3-enoyl chloride

Cat. No.: B1625726
CAS No.: 24560-24-5
M. Wt: 118.56 g/mol
InChI Key: DFGOMBKDJQTHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .

Case Study 1: Synthesis of Amides

A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.

Case Study 2: Factor Xa Inhibitors

Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .

Properties

CAS No.

24560-24-5

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

2-methylbut-3-enoyl chloride

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3

InChI Key

DFGOMBKDJQTHJN-UHFFFAOYSA-N

SMILES

CC(C=C)C(=O)Cl

Canonical SMILES

CC(C=C)C(=O)Cl

Origin of Product

United States

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